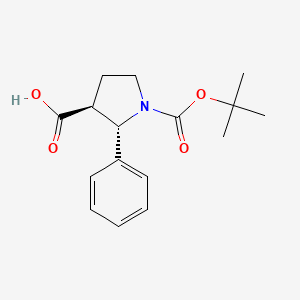

trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid

Description

Historical Context and Discovery

The development of trans-1-tert-Butoxycarbonyl-2-phenyl-pyrrolidine-3-carboxylic acid can be traced to the broader evolution of pyrrolidine chemistry that began in earnest during the late twentieth century. The foundational work in this area emerged from investigations into proline analogues and their potential applications in peptide synthesis and medicinal chemistry. Early researchers recognized that modifications to the proline structure, particularly through the introduction of aromatic substituents, could dramatically alter both the conformational preferences and biological activities of the resulting compounds.

The historical progression toward this specific compound involved several key milestones in synthetic methodology development. Initial attempts to synthesize substituted pyrrolidines relied heavily on classical organic transformations that often provided limited stereochemical control. However, the advent of more sophisticated synthetic techniques, including asymmetric catalysis and directed metalation strategies, opened new avenues for accessing enantiomerically pure pyrrolidine derivatives with complex substitution patterns.

A particularly significant advancement came with the development of lithiation-trapping methodologies for nitrogen-Boc heterocycles, pioneered by Beak and Lee in 1989. This methodology provided a reliable route to α-substituted pyrrolidines and laid the groundwork for more complex synthetic sequences leading to multiply substituted derivatives. The extension of these methodologies to include arylation reactions, particularly through palladium-catalyzed cross-coupling processes, enabled the efficient introduction of phenyl groups at specific positions of the pyrrolidine ring.

The evolution toward the trans-stereoisomer specifically involved understanding the factors controlling stereoselectivity in pyrrolidine synthesis. Research demonstrated that the relative configuration of substituents on the pyrrolidine ring could be controlled through careful selection of reaction conditions, catalysts, and starting materials. The development of methods for accessing both cis- and trans-configurations of β-phenylproline derivatives represented a crucial advancement, as it allowed researchers to explore the distinct properties and applications of each stereoisomer.

Significance in Organic Chemistry Research

The significance of trans-1-tert-Butoxycarbonyl-2-phenyl-pyrrolidine-3-carboxylic acid in contemporary organic chemistry research extends across multiple dimensions of synthetic and mechanistic investigation. Within the pharmaceutical development sector, this compound has emerged as a crucial intermediate in the synthesis of various therapeutic agents, particularly those designed to target neurological disorders. The structural features of the compound, including the rigid pyrrolidine framework and the strategic placement of functional groups, provide an ideal scaffold for developing compounds with enhanced binding affinity and selectivity for specific biological targets.

In the realm of asymmetric synthesis, this compound has demonstrated exceptional utility as a chiral auxiliary and as a building block for more complex enantiomerically pure molecules. The inherent chirality of the pyrrolidine ring system, combined with the additional stereochemical information provided by the trans-configuration of the substituents, creates opportunities for highly stereoselective transformations. Research has shown that compounds derived from this scaffold can serve as effective catalysts or catalyst precursors in various asymmetric transformations, contributing to the development of more efficient and environmentally sustainable synthetic methodologies.

The compound's applications in peptide synthesis represent another area of significant research interest. The carboxylic acid functionality enables straightforward incorporation into peptide sequences through standard coupling methodologies, while the phenyl substituent introduces additional conformational constraints that can be exploited to design peptides with specific secondary structures. This combination of features has proven particularly valuable in the development of peptide-based therapeutics and in fundamental studies of protein folding and stability.

Recent advances in catalytic chemistry have revealed new applications for this compound in carbon-hydrogen activation reactions and cross-coupling processes. The phenyl substituent can serve as a directing group for regioselective functionalization reactions, while the pyrrolidine framework provides a rigid scaffold that can influence the stereochemical outcome of these transformations. These applications have contributed to the development of more efficient synthetic routes to complex molecular targets and have expanded the toolkit available to synthetic chemists for accessing structurally diverse compounds.

Position within Pyrrolidine Derivative Classification

trans-1-tert-Butoxycarbonyl-2-phenyl-pyrrolidine-3-carboxylic acid occupies a distinctive position within the comprehensive classification system of pyrrolidine derivatives, serving as a representative example of multiply substituted β-amino acid analogues. The compound can be categorized as a member of the β-phenylproline family, which constitutes a subclass of constrained amino acids characterized by the presence of aromatic substituents at the β-position relative to the carboxylic acid functionality. This classification places the compound within a broader family of proline analogues that have been extensively studied for their unique conformational properties and biological activities.

Within the stereochemical classification framework, this compound represents the trans-diastereomer of the 2-phenyl-3-carboxypyrrolidine system, distinguishing it from the corresponding cis-isomer based on the relative spatial arrangement of the phenyl and carboxylic acid substituents. The stereochemical descriptor "trans" specifically refers to the fact that these two functional groups occupy opposite faces of the pyrrolidine ring when viewed in a Newman projection along the carbon-carbon bond connecting their respective attachment points. This stereochemical relationship has profound implications for the compound's conformational behavior and its interactions with biological targets.

From a functional group perspective, the compound can be classified as a protected amino acid derivative, with the tert-butoxycarbonyl group serving as a temporary protecting group for the nitrogen atom. This classification places it within the broader category of nitrogen-protected heterocycles that are commonly employed in multi-step synthetic sequences. The choice of the tert-butoxycarbonyl protecting group specifically reflects its favorable balance of stability under basic conditions and ease of removal under acidic conditions, making it an ideal choice for complex synthetic applications.

| Classification Category | Specific Class | Key Characteristics | Related Compounds |

|---|---|---|---|

| Amino Acid Type | β-Phenylproline derivative | Aromatic β-substituent | cis-β-Phenylproline |

| Stereochemistry | trans-2,3-Disubstituted | Opposite face arrangement | trans-4-Phenylproline |

| Protection Strategy | tert-Butoxycarbonyl protected | Acid-labile protection | Other nitrogen-Boc heterocycles |

| Ring System | Five-membered heterocycle | Pyrrolidine framework | Piperidine analogues |

The compound's position within the hierarchy of quaternary amino acid derivatives represents another important classification consideration. While not technically a quaternary amino acid itself, due to the presence of a hydrogen atom at the α-position, the compound serves as a precursor to quaternary derivatives through subsequent functionalization reactions. This relationship connects it to a broader family of sterically constrained amino acids that have found applications in peptide and protein engineering applications.

Research into structure-activity relationships has revealed that the specific substitution pattern exhibited by this compound provides an optimal balance between conformational rigidity and synthetic accessibility. Compared to other pyrrolidine derivatives with different substitution patterns, this compound offers enhanced synthetic versatility while maintaining the favorable conformational properties that make pyrrolidine derivatives attractive for pharmaceutical applications. The trans-configuration specifically has been shown to confer distinct advantages in certain biological applications compared to the corresponding cis-isomer, highlighting the importance of stereochemical considerations in the classification and application of these compounds.

Propriétés

IUPAC Name |

(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-9-12(14(18)19)13(17)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMGJNQZIAVFJE-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Asymmetric Hydrogenation Route

One of the most effective methods for preparing pyrrolidine-3-carboxylic acids with defined stereochemistry involves asymmetric hydrogenation of tetrasubstituted olefins or unsaturated precursors. This method is characterized by:

- Use of chiral catalysts such as rhodium complexes with chiral ligands (e.g., (S,S)-Ph-BPE)

- Hydrogenation under controlled pressure (e.g., 500 psi H₂) and temperature (around 50 °C)

- High enantioselectivity and yield, preserving functional groups like Boc and aryl halides

This approach allows the synthesis of trans-configured pyrrolidine derivatives bearing phenyl groups at the 2-position and carboxylic acid at the 3-position.

Ring-Closure from Halogenated Precursors

Another method involves the preparation of halogen-substituted pyrrolidine intermediates, which undergo cyclization to form the pyrrolidine ring with stereocontrol. For example:

- Starting from 1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids

- Enantioselective hydrogenation or nucleophilic substitution to form the trans isomer

- Subsequent removal or substitution of protecting groups to install Boc on nitrogen

This method is advantageous for its moderate conditions and high enantiomeric purity.

Photoredox and Cross-Coupling Strategies

Recent advances include photoredox catalysis and palladium-catalyzed cross-coupling reactions to functionalize cyclic amines and introduce substituents selectively:

- Remote alkynylation of Boc-protected cyclic amines enables the introduction of alkynyl groups at specific positions, which can be further transformed into carboxylic acids

- Sequential C(sp²)–C(sp³) cross-coupling followed by hydrogenation provides access to β,β-disubstituted alanines and related pyrrolidine derivatives with high stereocontrol

These methods offer mild conditions and scalability for industrial applications.

A typical preparation of trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid may proceed as follows:

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of tetrasubstituted olefin precursor via Horner–Wadsworth–Emmons olefination | Room temperature to mild heating | Olefin intermediate with phenyl substituent |

| 2 | Z-selective bromination of olefin | Controlled addition of brominating agent | Brominated intermediate |

| 3 | Pd-catalyzed Suzuki coupling with arylboronic acid | Pd catalyst, base, solvent, mild heating | Introduction of phenyl group |

| 4 | Asymmetric hydrogenation | Rhodium catalyst with chiral ligand, H₂ pressure (500 psi), 50 °C | Saturated pyrrolidine ring with trans stereochemistry |

| 5 | Boc protection of nitrogen | Reaction with Boc-OSu in THF/H₂O | Formation of Boc-protected pyrrolidine-3-carboxylic acid |

This sequence ensures high stereochemical purity and functional group compatibility.

For experimental and formulation purposes, this compound is prepared in stock solutions with precise molarity calculations. The compound dissolves in solvents such as DMSO, PEG300, Tween 80, and water mixtures, with physical aids like vortexing, ultrasound, or hot water baths to achieve clear solutions. The preparation of in vivo formulations requires stepwise addition of solvents to maintain clarity and stability.

| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 3.4324 | 0.6865 | 0.3432 |

| 5 mg | 17.1621 | 3.4324 | 1.7162 |

| 10 mg | 34.3242 | 6.8648 | 3.4324 |

- The enantioselective hydrogenation method is preferred for its high yield and purity, conducted under moderate conditions with commercially available catalysts.

- Photoredox and palladium-catalyzed methods expand the toolbox for functionalizing pyrrolidine derivatives, enabling the synthesis of complex analogs with potential pharmaceutical applications.

- Maintaining the Boc protecting group throughout synthesis is critical to prevent side reactions and facilitate downstream modifications.

- High-throughput experimentation has been used to optimize ligand and additive effects in catalytic steps, improving yields and selectivity.

The preparation of this compound involves sophisticated synthetic routes emphasizing stereochemical control and functional group compatibility. Asymmetric hydrogenation of suitably designed precursors remains the cornerstone method, supported by advances in cross-coupling and photoredox catalysis. Proper formulation and stock solution preparation are essential for research and pharmaceutical development applications.

Analyse Des Réactions Chimiques

Types of Reactions:

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthetic Organic Chemistry

Boc-PPCA serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to facilitate the creation of chiral compounds is particularly important for producing enantiomerically pure substances, which are essential in the pharmaceutical industry . The compound's structure allows for selective reactions that can lead to the development of new drugs with enhanced efficacy.

Key Applications:

- Chiral Synthesis : The presence of a chiral center enables asymmetric synthesis, allowing for the production of specific enantiomers critical for biological activity .

- Building Block for Complex Molecules : Boc-PPCA is utilized in constructing complex organic molecules that may have therapeutic applications .

Peptide Synthesis

In peptide chemistry, Boc-PPCA is employed to prepare peptide derivatives that are vital for creating biologically active compounds and therapeutic agents. The Boc protecting group can be selectively removed to expose reactive amine functionalities, facilitating further reactions necessary for peptide bond formation .

Applications in Peptide Synthesis:

- Therapeutic Peptides : It aids in synthesizing peptides that target specific biological pathways, enhancing their therapeutic potential.

- Biologically Active Compounds : Derivatives of Boc-PPCA have shown promise in developing compounds with anti-inflammatory and analgesic properties .

Drug Development

Boc-PPCA plays a significant role in designing novel drug candidates, particularly those targeting neurological disorders. Its structural properties contribute to optimizing structure-activity relationships (SAR), which are critical for enhancing therapeutic efficacy .

Notable Insights:

- Neurological Applications : Compounds derived from Boc-PPCA have been investigated for their potential use in treating conditions such as epilepsy and neurodegenerative diseases .

- Pharmaceutical Research : Its application extends to exploring new therapeutic pathways and mechanisms of action in drug design .

Research in Chiral Catalysis

The chiral nature of Boc-PPCA makes it valuable in studies aimed at improving catalytic processes. It has been used to enhance the efficiency and selectivity of reactions in organic synthesis, which is crucial for developing new synthetic methodologies .

Chiral Catalysis Applications:

- Catalyst Development : Boc-PPCA can be integrated into catalytic systems to improve reaction outcomes.

- Selective Reactions : Its properties allow researchers to explore more efficient pathways for synthesizing complex molecules .

Material Science

Recent studies have explored the potential applications of Boc-PPCA in creating advanced materials, including polymers and nanomaterials. The unique structural characteristics of this compound enable its use in various industrial applications .

Material Science Applications:

- Polymer Development : Its incorporation into polymer matrices can enhance material properties.

- Nanotechnology : Research is ongoing into how Boc-PPCA can be utilized in nanomaterials for various applications, including drug delivery systems .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Synthetic Organic Chemistry | Key intermediate for pharmaceuticals; facilitates chiral synthesis |

| Peptide Synthesis | Preparation of biologically active peptide derivatives |

| Drug Development | Design of novel drug candidates targeting neurological disorders |

| Chiral Catalysis | Enhances efficiency and selectivity in organic reactions |

| Material Science | Potential use in advanced materials like polymers and nanomaterials |

Case Studies

Several studies have highlighted the biological activities and therapeutic potential of Boc-PPCA derivatives:

- Anticancer Activity : A study demonstrated that derivatives exhibit significant cytotoxicity against cancer cell lines such as MCF-7 and U-937, inducing apoptosis through caspase activation .

- Neuroprotective Effects : Research indicated that Boc-PPCA could reduce neuronal cell death induced by oxidative stress by activating Nrf2-regulated cytoprotective genes .

These findings underscore the compound's versatility and potential across multiple scientific domains.

Mécanisme D'action

The mechanism of action of trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule . The phenyl group can participate in π-π interactions, enhancing binding affinity to target proteins .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituted Boc-Protected Pyrrolidine Carboxylic Acids

The following table summarizes key structural analogs and their distinguishing features:

Key Differences and Implications

Substituent Position and Steric Effects

- 2-Phenyl vs.

- m-Tolyl vs. Phenyl : The m-tolyl group in trans-1-Boc-4-m-tolylpyrrolidine-3-carboxylic acid (QE-2906) adds methyl-induced hydrophobicity, which may enhance membrane permeability in drug design compared to the simpler phenyl group .

Electronic Effects

- Trifluoromethyl Substituent : The 3-trifluoromethylphenyl group in (3S,4R)-1-Boc-4-(3-CF₃-phenyl)pyrrolidine-3-carboxylic acid introduces strong electron-withdrawing effects, increasing the carboxylic acid’s acidity (lower pKa) and altering its reactivity in amide coupling reactions .

Steric Bulk and Functional Group Size

Stereochemical Considerations

- Trans Configuration: The trans stereochemistry in the target compound ensures spatial separation between the Boc group and the phenyl substituent, optimizing stability during synthetic steps.

- Enantiomeric Purity : Compounds like Boc-L-Pro(4-Ph)-OH (2S,4S) highlight the importance of enantiomeric control in pharmaceutical applications, where specific stereochemistry can dictate target binding affinity .

Activité Biologique

Introduction

trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current state of research.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C16H21NO4

- Molecular Weight : 291.35 g/mol

- IUPAC Name : this compound

The presence of the Boc (tert-butoxycarbonyl) group plays a crucial role in the compound's stability and reactivity, making it suitable for various synthetic applications.

Biological Activity

Antimicrobial Properties

Research indicates that pyrrolidine derivatives, including this compound, exhibit notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.005 mg/mL |

| This compound | Escherichia coli | 0.007 mg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antibiotics, particularly against resistant strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study assessed its effects on cancer cell lines, revealing that it induces apoptosis in various types of cancer cells through the activation of specific signaling pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu (hypopharyngeal carcinoma) | 10.5 | Induction of apoptosis via caspase activation |

| MCF7 (breast cancer) | 15.2 | Inhibition of cell proliferation |

These results indicate that this compound has potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Neuroprotective Effects

Emerging studies have suggested that this compound may possess neuroprotective properties. It has been shown to modulate neurotransmitter systems and exhibit protective effects against neurotoxicity in vitro.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.

- Anticancer Mechanisms : It activates apoptotic pathways and inhibits key signaling pathways involved in cell survival.

- Neuroprotection : It modulates glutamate receptors and enhances antioxidant defenses within neuronal cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Antimicrobial Activity : A research team evaluated the compound against clinical isolates of Staphylococcus aureus and found it significantly inhibited growth, suggesting its potential use in treating infections caused by resistant strains.

- Cancer Research : In a preclinical study involving FaDu cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with accompanying increases in markers of apoptosis.

- Neuroprotection Study : A study demonstrated that this compound protected neuronal cells from oxidative stress-induced damage, indicating its potential role in neurodegenerative disease therapies.

Q & A

Basic Research Questions

Q. How can the identity and purity of trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid be confirmed experimentally?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the stereochemistry and structural integrity. For example, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm, while the phenyl group’s aromatic protons resonate between 7.2–7.5 ppm .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95% is typical for synthetic batches). Monitor for diastereomeric impurities arising from incomplete stereocontrol during synthesis .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, expecting a [M+H] peak at m/z 304.2 (CHNO) .

Q. What are the standard synthetic routes for preparing this compound?

- Methodological Answer :

- Key Steps :

Pyrrolidine Ring Formation : Cyclize a suitably substituted precursor (e.g., via Michael addition or reductive amination) to establish the pyrrolidine scaffold.

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group using Boc anhydride in dichloromethane with a base like DMAP .

Carboxylic Acid Functionalization : Oxidize a methyl ester intermediate (if present) to the carboxylic acid using LiOH or NaOH in aqueous THF .

- Challenges : Ensure stereochemical fidelity during ring closure; use chiral auxiliaries or asymmetric catalysis to enforce the trans configuration .

Advanced Research Questions

Q. How does the Boc protecting group influence the reactivity of the pyrrolidine nitrogen in downstream functionalization?

- Methodological Answer :

- The Boc group stabilizes the amine against oxidation and unwanted nucleophilic reactions. However, its bulkiness can sterically hinder coupling reactions (e.g., amide bond formation).

- Optimization Strategy : Use mild deprotection conditions (e.g., TFA in DCM) to remove the Boc group selectively without affecting other functional groups. Post-deprotection, employ coupling agents like HATU or EDC/HOBt for subsequent derivatization .

Q. What strategies resolve contradictions in reported stereochemical outcomes during the synthesis of this compound?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA/IB) to separate enantiomers and confirm trans configuration .

- X-ray Crystallography : Determine absolute stereochemistry by crystallizing a derivative (e.g., a salt with a chiral counterion) .

- Computational Modeling : Compare experimental NMR data with DFT-calculated chemical shifts for proposed stereoisomers .

Q. How can computational methods predict the biological activity of derivatives of this compound?

- Methodological Answer :

- Molecular Docking : Simulate binding interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. Focus on the carboxylic acid moiety’s role in hydrogen bonding .

- QSAR Modeling : Correlate substituent effects (e.g., phenyl ring modifications) with activity data to guide rational design .

Q. How should researchers address conflicting data regarding the compound’s bioactivity in different assay systems?

- Methodological Answer :

- Assay Validation : Standardize conditions (e.g., pH, solvent, temperature) across studies. For cell-based assays, confirm membrane permeability using logP calculations (predicted ~2.1 for this compound) .

- Impurity Analysis : Re-evaluate bioactive batches via LC-MS to rule out interference from synthetic byproducts (e.g., diastereomers or Boc-deprotected analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.